4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde
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Overview
Description
4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde is a complex organic compound with the molecular formula C17H22BrNO2Si. This compound is notable for its unique structure, which includes a bromine atom, a phenyl group, and a trimethylsilyl-ethoxy moiety attached to a pyrrole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde typically involves multiple stepsThe reaction conditions often require the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom.
Major Products
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers use this compound to study the effects of various chemical modifications on biological systems.
Industry: This compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The trimethylsilyl-ethoxy group can enhance the compound’s stability and solubility, facilitating its use in different applications .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-formyl-N-phenyl-5-methylpyrrole
- 4-Bromo-5-phenyl-1H-pyrrole-2-carbaldehyde
- 4-Bromo-5-phenyl-1-ethoxymethyl-1H-pyrrole-2-carbaldehyde
Uniqueness
4-Bromo-5-phenyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrrole-2-carbaldehyde is unique due to the presence of the trimethylsilyl-ethoxy group, which imparts distinct chemical properties compared to similar compounds. This group enhances the compound’s reactivity and stability, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-5-phenyl-1-(2-trimethylsilylethoxymethyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO2Si/c1-22(2,3)10-9-21-13-19-15(12-20)11-16(18)17(19)14-7-5-4-6-8-14/h4-8,11-12H,9-10,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MODBBDGCMGORRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=CC(=C1C2=CC=CC=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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